mitomycin C

Bioreductive Alkylation DNA Damage Hypoxia

Sourcing a reproducible hypoxia-selective cross-linker for cancer research is challenging. Mitomycin C (CAS 1404-00-8) is the archetypal bioreductive alkylating agent and the only mitomycin in routine clinical use worldwide. • DNA cross-linking: Distinct oxic-vs-hypoxic activity; benchmark for comparing porfiromycin, apaziquone and other analogues. • Formulation stability: Reconstitution in water for injection (pH 6.6-7.4) maintains >90 % potency for 24 h (saline leads to rapid degradation). • Clinical efficacy: 9.1 % objective response in HPV-positive platinum-refractory head and neck cancer, providing a rationale for niche use. • Purity: ≥98 % HPLC; identity verified by IR and NMR.

Molecular Formula C15H18N4O5
Molecular Weight 334.33 g/mol
CAS No. 1404-00-8
Cat. No. B7802546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemitomycin C
CAS1404-00-8
Molecular FormulaC15H18N4O5
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N
InChIInChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1
InChIKeyNWIBSHFKIJFRCO-WUDYKRTCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
Soluble (8430 mg/L)
SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE;  SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE;  PRACTICALLY INSOL IN PETROLEUM ETHER.
Freely soluble in organic solvents
1.01e+01 g/L

Mitomycin C: Prototype Bioreductive Alkylating Agent and DNA Crosslinker


Mitomycin C (CAS 1404-00-8) is a quinone-containing antitumor antibiotic that functions as a bioreductive alkylating agent, requiring intracellular reduction to form cytotoxic DNA interstrand cross-links (ICLs) . It is the archetypal member of the mitomycin class and the only one in routine clinical use globally . Its established role spans intravesical therapy for non-muscle invasive bladder cancer and systemic treatment of various solid tumors, serving as the benchmark against which all experimental mitomycin analogues are compared .

Why Substituting Mitomycin C with Analogue Candidates Fails: Quantitative Differentiators


While numerous mitomycin analogues (e.g., porfiromycin, apaziquone/EO9) and derivatives (e.g., 10-decarbamoyl mitomycin C, BMY 25282) have been synthesized to improve upon mitomycin C's properties, they are not interchangeable . Substitution is precluded by significant, quantifiable differences in DNA cross-linking efficiency under oxic vs. hypoxic conditions, divergent enzymatic activation pathways that affect tumor selectivity, altered mechanisms of cell death induction in p53-deficient backgrounds, and distinct stability profiles in clinically relevant formulations . These variances directly impact therapeutic index, clinical efficacy, and procurement specifications.

Mitomycin C: Quantitative Comparative Evidence for Scientific Selection


Differential DNA Cross-linking in Oxygenated vs. Hypoxic Cells: MMC vs. Porfiromycin

In direct comparative studies, mitomycin C (MMC) and porfiromycin (POR) produce equivalent levels of DNA interstrand cross-links (ICLs) under hypoxic conditions, but MMC generates considerably more ICLs under oxygenated conditions . This indicates a fundamental difference in the oxygen sensitivity of their activation and DNA-damaging capacity, which can influence cytotoxicity in heterogeneous tumor environments.

Bioreductive Alkylation DNA Damage Hypoxia Alkaline Elution

Divergent Hypoxic Selectivity: Porfiromycin vs. Mitomycin C in EMT6 Cells

Porfiromycin (POR) demonstrates superior hypoxic selectivity compared to mitomycin C (MMC) in preclinical models. This is quantified by a greater differential kill between hypoxic and oxygenated cells . While both are preferentially cytotoxic to hypoxic cells, the difference is more pronounced for POR, making it a more 'pure' hypoxia-selective agent, albeit at the cost of reduced activity in normoxic regions .

Bioreductive Prodrugs Hypoxia-Selective Cytotoxicity Preclinical Oncology

Kinetics of Cell Death in p53-Deficient Backgrounds: 10-Decarbamoyl Mitomycin C vs. MMC

The mitomycin derivative 10-decarbamoyl mitomycin C (DMC) more rapidly activates a p53-independent cell death pathway than mitomycin C (MC) . This is mechanistically linked to an increased proportion of a specific DNA adduct (mitosene 1-β-adduct) and the subsequent proteasome-mediated degradation of Checkpoint protein 1 (Chk1), a pathway that circumvents the frequent p53 mutations found in cancer .

p53-Independent Apoptosis DNA Adducts Checkpoint Kinase 1 (Chk1) Proteasome

Stability in Clinically Relevant Formulations: pH-Dependent Degradation of Mitomycin C Solutions

The stability of mitomycin C solutions is highly dependent on pH and reconstitution medium. Reconstitution with 0.9% NaCl (pH 5.2–5.6) leads to rapid degradation, with concentrations falling below the 90% limit after 24 hours at room temperature, whereas reconstitution with water for injection (pH 6.6–7.4) shows less rapid degradation and can maintain >90% concentration for 24 hours . In 0.9% NaCl, degradation increases with lower pH, with remaining drug percentages at 300 minutes ranging from 89.3% at pH 7 to 85.4% at pH 4.5 at room temperature . Storage at 5°C significantly mitigates this degradation .

Pharmaceutical Stability Intravesical Instillation Formulation Science pH Effects

Overcoming Resistance: BMY 25282 (Analogue) vs. Mitomycin C in Resistant Colon Cancer Cells

In a model of mitomycin C (MMC)-resistant human colon carcinoma, the analogue BMY 25282 demonstrates non-cross-resistance. In MMC-sensitive cells, MMC formed 3 to 8 times as many interstrand DNA cross-links (IDCs) as in resistant cells, while BMY 25282 formed equivalent IDCs in both sensitive and resistant cells . This indicates BMY 25282 bypasses the resistance mechanism that limits MMC's activity in this context.

Drug Resistance DNA Cross-linking Colon Cancer Xenograft

Clinical Performance Benchmark: Mitomycin C Efficacy in Platinum-Refractory Head and Neck Cancer

In a modern Phase 2 trial for platinum-refractory, recurrent or metastatic head and neck squamous cell carcinoma (RM-HNSCC), mitomycin C showed limited activity. In the HPV-positive cohort (cohort A), the objective response rate (ORR) was 9.1% (3/33 patients, 95% CI: 0-19.4), while in the HPV-negative cohort (cohort B), no responses were observed (0/12 patients) . This establishes a contemporary, disease-specific efficacy benchmark for mitomycin C against which alternative or combination strategies can be measured.

Head and Neck Squamous Cell Carcinoma Platinum-Refractory Phase 2 Trial HPV

Mitomycin C: Validated Application Scenarios Driven by Quantitative Evidence


Standard-of-Care Intravesical Therapy for Non-Muscle Invasive Bladder Cancer

Mitomycin C is the prototypical agent for intravesical instillation. Its formulation and stability profile dictate clinical preparation: reconstitution with water for injection (pH 6.6–7.4) is required to maintain >90% potency for 24 hours, while saline (pH 5.2–5.6) leads to rapid degradation . This directly informs pharmacy compounding and procurement specifications for the drug and its diluents.

Reference Standard for Bioreductive Drug Development and Hypoxia Research

As the only mitomycin in routine clinical use, mitomycin C serves as the essential benchmark for evaluating novel bioreductive prodrugs and hypoxia-targeting strategies. Its differential DNA cross-linking activity in oxic vs. hypoxic cells and its p53-dependent/independent cell death kinetics provide the baseline against which analogues like porfiromycin, apaziquone (EO9), and 10-decarbamoyl mitomycin C are quantitatively compared in preclinical models.

Treatment of Platinum-Refractory Head and Neck Cancer in HPV-Positive Patients

While overall activity is limited, the Phase 2 trial data demonstrate a 9.1% objective response rate in HPV-positive, platinum-refractory RM-HNSCC, compared to 0% in HPV-negative disease . This specific, albeit modest, activity provides a rationale for considering mitomycin C in this niche patient population when other options are exhausted, and serves as a benchmark for testing new combinations or analogues.

Tool Compound for Investigating p53-Independent Cell Death and Chk1 Degradation

Mitomycin C and its derivative 10-decarbamoyl mitomycin C (DMC) are used to dissect p53-dependent and -independent cell death pathways. DMC's more rapid activation of a p53-independent, Chk1 degradation-mediated death makes it a useful comparator for MMC. Researchers can use MMC as a baseline to study mechanisms of resistance and to screen for compounds that, like BMY 25282, can overcome MMC resistance by maintaining equivalent DNA cross-linking in resistant cells .

Technical Documentation Hub

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